4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid
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Overview
Description
Scientific Research Applications
Drug Design and Medicinal Chemistry
Thiophene derivatives are increasingly explored for their pharmacological properties. The compound’s structure suggests potential utility in the design of new drugs, particularly as boron-carriers suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells more selectively than traditional radiotherapy.
Organic Semiconductor Development
The thiophene moiety within the compound’s structure is significant in the development of organic semiconductors . These materials are crucial for creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential components in flexible electronics and advanced display technologies.
Anti-Inflammatory Applications
Thiophene-based analogs have shown promise as anti-inflammatory agents . The compound could be modified to enhance its efficacy and specificity, potentially leading to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).
Anesthetic Formulations
Given the structural similarity to known anesthetics, this compound might serve as a precursor or a model for synthesizing new dental anesthetics . These anesthetics could offer improved performance or reduced side effects compared to current options.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . The compound could be part of formulations that protect metals from corrosion, which is vital in extending the life of metal structures and components.
Organic Synthesis - Suzuki–Miyaura Coupling
The compound could be involved in Suzuki–Miyaura cross-coupling reactions , a widely-applied method for forming carbon-carbon bonds. This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Material Science - Organic Photovoltaics
Thiophene derivatives are integral to the advancement of organic photovoltaics . The compound could contribute to the development of new materials for solar cells that are more efficient, flexible, and cost-effective.
Neurological Research
The compound’s ability to interact with various biological pathways suggests potential applications in neurological research, possibly as a tool to study voltage-gated sodium channels . This could lead to insights into the functioning of neural circuits and the development of treatments for neurological disorders.
Safety and Hazards
properties
IUPAC Name |
4-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-19-13(18)11-7-3-2-4-8(7)20-12(11)14-9(15)5-6-10(16)17/h2-6H2,1H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJPFVCKBIQIHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389419 |
Source
|
Record name | 4-{[3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
328025-47-4 |
Source
|
Record name | 4-{[3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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